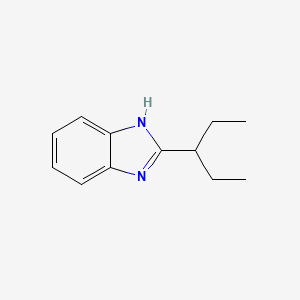

2-(1-ethylpropyl)-1H-benzimidazole

Description

2-(1-Ethylpropyl)-1H-benzimidazole (CAS: 612525-98-1) is a benzimidazole derivative featuring a branched alkyl substituent (1-ethylpropyl group) at the 2-position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and material science applications. The 1-ethylpropyl substituent introduces steric bulk and lipophilicity, which may influence its chemical reactivity, solubility, and biological interactions .

Propriétés

IUPAC Name |

2-pentan-3-yl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-9(4-2)12-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXNYVPEFIFJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethylpropyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. One common method is the reaction of o-phenylenediamine with 2-(1-ethylpropyl)carboxylic acid under acidic conditions, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes can be used to enhance the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(1-ethylpropyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzimidazole N-oxides.

Reduction: Reduction reactions can convert the benzimidazole ring to dihydrobenzimidazole derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Benzimidazole N-oxides.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.

Applications De Recherche Scientifique

2-(1-ethylpropyl)-1H-benzimidazole has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mécanisme D'action

The mechanism of action of 2-(1-ethylpropyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Alkyl vs. Aromatic Substituents

- This contrasts with 2-(2-hydroxyphenyl)-1H-benzimidazole (), where the hydroxyl group enables coordination with metal ions (e.g., Cu²⁺) and fluorescence properties for nitric oxide (NO) detection .

- Ethyl 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole-5-carboxylate (): The benzodioxol and ester groups increase polarity, improving solubility in organic solvents and enabling crystallographic studies (e.g., single-crystal X-ray diffraction at 100 K) .

Steric and Electronic Effects

- 2-Propyl-1H-benzimidazole-5-methanol (): A linear propyl chain and methanol group introduce moderate lipophilicity and hydrogen-bonding capability, contrasting with the branched 1-ethylpropyl group’s steric hindrance.

- 1-isopropyl-1H-imidazol-2-ylmethylamine dihydrochloride (): The isopropyl group and charged amine enhance water solubility, highlighting how substituent choice impacts bioavailability .

Pharmacological Potential

- N-Arylpiperazine benzimidazoles (): Piperazine substituents enable dopamine D2 receptor binding via salt bridges (e.g., Asp114 interaction), suggesting that alkyl substituents like 1-ethylpropyl may alter receptor affinity or selectivity .

- 2-(3-Pyridinyl)-1H-benzimidazole (): The pyridinyl group facilitates use as a ligand in metal complexes or kinase inhibitors, whereas alkyl groups may prioritize passive diffusion across biological membranes .

Data Table: Key Comparisons

Activité Biologique

2-(1-ethylpropyl)-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound features an ethylpropyl substituent at the nitrogen atom of the imidazole ring, which may influence its pharmacological properties. Benzimidazole derivatives have been extensively studied for their antimicrobial, antifungal, antiparasitic, and anticancer activities, making them significant in medicinal chemistry.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies indicate that compounds in this class can inhibit the growth of various bacteria and fungi.

- Antibacterial Activity : Research has shown that benzimidazole derivatives can effectively combat Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated minimal inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The antifungal potential of benzimidazole derivatives has also been documented. Compounds have shown effectiveness against fungi like Candida albicans and Aspergillus niger, with MIC values indicating moderate to high activity .

Anticancer Activity

Benzimidazole derivatives are recognized for their anticancer properties. Several studies have reported that these compounds can inhibit the proliferation of cancer cell lines.

- Case Study : A specific study highlighted the antiproliferative effects of benzimidazole derivatives on the MDA-MB-231 breast cancer cell line, showing significant inhibition . The structure-activity relationship (SAR) suggests that modifications to the benzimidazole core can enhance anticancer activity.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- DNA Interaction : Some benzimidazole derivatives inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

- Enzyme Inhibition : The compound may also act by inhibiting specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects .

Comparative Analysis with Other Benzimidazoles

The following table summarizes the biological activities of selected benzimidazole derivatives compared to this compound:

| Compound Name | Notable Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Varies by pathogen |

| Thiabendazole | Antiparasitic | 0.5 - 5 |

| Albendazole | Effective against nematodes | 0.25 - 4 |

| Omeprazole | Proton-pump inhibitor | N/A |

| Cimetidine | Antihistamine | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.